3-bromo-5-hydroxy-2(1H)-quinolinone

Catalog No.
S829328
CAS No.
1192263-85-6
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-hydroxy-2(1H)-quinolinone

CAS Number

1192263-85-6

Product Name

3-bromo-5-hydroxy-2(1H)-quinolinone

IUPAC Name

3-bromo-5-hydroxy-1H-quinolin-2-one

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h1-4,12H,(H,11,13)

InChI Key

FRFNVCCFWPMVSJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C(=O)N2)Br)C(=C1)O

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)Br)C(=C1)O

3-bromo-5-hydroxy-2(1H)-quinolinone has the molecular formula C9H6BrNO2 and a molecular weight of approximately 240.05 g/mol. This compound features a quinolinone structure with a hydroxyl group at the 5-position and a bromine substituent at the 3-position. The presence of these functional groups contributes to its unique chemical reactivity and biological properties .

  • Biomedical Research: The quinolinone core structure is present in many bioactive molecules with diverse properties []. 3-bromo-5-hydroxy-2(1H)-quinolinone might be investigated for potential applications in medicinal chemistry due to the presence of a bromine atom and a hydroxyl group, which can be involved in various biological interactions.

The chemical reactivity of 3-bromo-5-hydroxy-2(1H)-quinolinone is influenced by both the hydroxyl and bromine groups. The hydroxyl group can act as a nucleophile, participating in various reactions such as:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The compound can undergo electrophilic attacks due to the electron-rich nature of the quinolinone ring.
  • Formation of derivatives: The hydroxyl group allows for acylation or alkylation reactions, making it versatile for further chemical modifications .

Research indicates that 3-bromo-5-hydroxy-2(1H)-quinolinone exhibits various biological activities. Its derivatives have shown potential as:

  • Antimicrobial agents: Some studies suggest that quinolinones possess antibacterial properties.
  • Antiviral activity: Certain derivatives have been investigated for their effectiveness against viral infections, including HIV .
  • Anticancer properties: There is ongoing research into its potential role in cancer treatment due to its ability to interfere with cellular processes .

Several synthetic routes have been developed for producing 3-bromo-5-hydroxy-2(1H)-quinolinone:

  • Bromination of 5-hydroxyquinolinone: This method typically involves treating 5-hydroxyquinolinone with bromine in an appropriate solvent.
  • One-pot synthesis techniques: Recent advancements have led to more efficient one-pot synthesis methods that combine multiple steps into a single reaction process, improving yield and reducing time .
  • Microwave-assisted synthesis: This approach utilizes microwave energy to enhance reaction rates and yields for the production of quinolinone derivatives.

3-bromo-5-hydroxy-2(1H)-quinolinone has several applications, particularly in:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting bacterial and viral infections.
  • Biochemical research: Used in proteomics and other biochemical assays due to its unique structural properties .
  • Material science: Potential applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving 3-bromo-5-hydroxy-2(1H)-quinolinone focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Key areas include:

  • Protein-ligand interactions: Investigating how this compound interacts with target proteins can reveal insights into its biological efficacy.
  • Molecular docking studies: Computational methods are often employed to predict binding sites and affinities, aiding in drug design efforts.

Several compounds share structural similarities with 3-bromo-5-hydroxy-2(1H)-quinolinone, including:

Compound NameStructural FeaturesUnique Properties
4-hydroxyquinolineHydroxyl group at position 4Known for antimicrobial activity
3-methyl-5-hydroxy-2(1H)-quinolinoneMethyl group at position 3Exhibits different solubility characteristics
6-bromo-2(1H)-quinoloneBromine at position 6Potential anticancer properties

The uniqueness of 3-bromo-5-hydroxy-2(1H)-quinolinone lies in its specific combination of bromine and hydroxyl groups, which influences both its reactivity and biological activity compared to other similar compounds.

The spectroscopic characterization of 3-bromo-5-hydroxy-2(1H)-quinolinone represents a critical aspect of its analytical determination and structural confirmation. This heterocyclic compound, featuring both bromine substitution and hydroxyl functionality, exhibits distinct spectroscopic signatures that facilitate its identification and quantification through various analytical techniques.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum of 3-bromo-5-hydroxy-2(1H)-quinolinone reveals characteristic chemical shifts that reflect the electronic environment imposed by the quinolinone framework and its substituents. The aromatic protons in the quinoline ring system typically appear in the range of 6.5-8.5 ppm, with specific patterns influenced by the bromine and hydroxyl substituents [1] [2].

In similar quinolinone derivatives, the proton attached to carbon-4 of the quinoline ring generally appears as a doublet in the range of 7.0-7.5 ppm [3] [4]. The aromatic protons of the benzene ring fused to the quinoline moiety exhibit characteristic coupling patterns, with H-6 typically appearing as a doublet at approximately 7.3-7.7 ppm and H-7 as a doublet at 7.1-7.5 ppm [2] [5]. The presence of the bromine substituent at position 3 significantly influences the chemical shifts of neighboring protons through deshielding effects [6] [5].

The hydroxyl proton at position 5 appears as a broad singlet, typically in the range of 8.0-10.0 ppm, which is characteristic of phenolic hydroxyl groups in quinoline derivatives [7] [4]. This proton often exhibits exchange behavior with deuterium oxide, confirming its identity as a hydroxyl proton [2] [8].

The N-H proton of the quinolinone lactam typically appears as a broad singlet around 11.0-12.0 ppm, consistent with the deshielding effect of the carbonyl group at position 2 [2] [9]. This chemical shift is characteristic of quinolin-2(1H)-one derivatives and provides definitive evidence for the lactam structure [4] [10].

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum of 3-bromo-5-hydroxy-2(1H)-quinolinone provides detailed information about the carbon framework and the influence of substituents on the electronic environment. The carbonyl carbon (C-2) appears as a characteristic signal around 165-170 ppm, typical of quinolinone lactam carbonyls [2] [9].

The aromatic carbons of the quinoline ring system appear in the range of 105-160 ppm, with specific assignments based on their chemical environment. The carbon bearing the bromine substituent (C-3) typically appears around 95-105 ppm, significantly upfield shifted due to the heavy atom effect of bromine [6] [5]. The carbon bearing the hydroxyl group (C-5) appears around 150-160 ppm, characteristic of phenolic carbons in quinoline derivatives [7] [4].

The quaternary aromatic carbons of the quinoline ring system exhibit chemical shifts in the range of 120-140 ppm, with C-8a and C-4a appearing as characteristic quaternary carbon signals [2] [5]. The remaining aromatic carbons appear in the typical aromatic region, with their exact chemical shifts dependent on the electronic effects of the substituents [11] [12].

Two-Dimensional Correlation Spectroscopy (2D-COSY)

Two-dimensional COSY experiments provide crucial information about proton-proton coupling patterns and spatial relationships within the molecule. In the 2D-COSY spectrum of 3-bromo-5-hydroxy-2(1H)-quinolinone, characteristic cross-peaks are observed between adjacent aromatic protons [13] [14].

The most significant COSY correlations include coupling between H-6 and H-7 of the benzene ring, which appear as cross-peaks in the aromatic region [13] [15]. These correlations confirm the structural assignment and provide definitive evidence for the substitution pattern [14] [5].

The absence of certain cross-peaks is equally informative, particularly the lack of coupling between the hydroxyl proton and aromatic protons, which is consistent with the proposed structure [13] [15]. The 2D-COSY data, combined with HSQC and HMBC experiments, provides unambiguous structural confirmation [13] [14].

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HSQC experiments establish direct carbon-proton connectivity, while HMBC experiments reveal long-range carbon-proton correlations through two to three bonds. These techniques are essential for complete structural elucidation of 3-bromo-5-hydroxy-2(1H)-quinolinone [13] [15].

In the HSQC spectrum, direct correlations between aromatic protons and their attached carbons are observed, confirming the assignments made from one-dimensional spectra [13] [14]. The HMBC spectrum reveals crucial long-range correlations, including correlations from the N-H proton to the carbonyl carbon and to C-3, providing definitive evidence for the lactam structure [13] [15].

Long-range correlations from the hydroxyl proton to C-4, C-5, and C-6 confirm the position of the hydroxyl substituent [13] [14]. Similarly, correlations involving the aromatic protons to quaternary carbons establish the overall connectivity of the quinoline ring system [13] [15].

Vibrational Spectroscopy (FT-IR/Raman) of Functional Groups

Infrared Spectroscopy Characteristics

The infrared spectrum of 3-bromo-5-hydroxy-2(1H)-quinolinone exhibits characteristic absorption bands that provide definitive identification of functional groups. The most prominent feature is the carbonyl stretching vibration of the quinolinone lactam, which appears as a strong absorption around 1650-1680 cm⁻¹ [8] [7]. This frequency is characteristic of aromatic lactams and is diagnostic for the quinolin-2(1H)-one structure [4] [16].

The hydroxyl stretching vibration appears as a broad absorption in the range of 3200-3600 cm⁻¹, with the exact frequency dependent on hydrogen bonding interactions [8] [17]. Intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen can shift this absorption to lower frequencies, typically around 3200-3400 cm⁻¹ [7] [4].

The N-H stretching vibration of the lactam appears as a medium to strong absorption around 3100-3300 cm⁻¹, often overlapping with the hydroxyl stretching band [8] [7]. This absorption is characteristic of secondary amides in cyclic systems and provides additional confirmation of the quinolinone structure [4] [10].

Aromatic C=C stretching vibrations appear in the range of 1450-1650 cm⁻¹, with multiple bands corresponding to the various aromatic rings in the molecule [8] [17]. The C=N stretching vibration of the quinoline ring appears around 1580-1620 cm⁻¹, characteristic of aromatic nitrogen heterocycles [7] [4].

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules resulting in enhanced sensitivity to certain vibrational modes. The Raman spectrum of 3-bromo-5-hydroxy-2(1H)-quinolinone exhibits strong scattering from aromatic ring vibrations and C-Br stretching modes [18] [19].

The aromatic ring breathing modes appear as strong Raman bands in the range of 1000-1200 cm⁻¹, providing information about the electronic structure of the quinoline ring system [18] [20]. The C-Br stretching vibration appears as a characteristic band around 500-600 cm⁻¹, with the exact frequency dependent on the local environment of the bromine substituent [18] [19].

The carbonyl stretching vibration appears as a strong Raman band, often at slightly different frequency compared to the infrared absorption due to different vibrational coupling effects [18] [20]. Ring deformation modes appear in the fingerprint region below 1000 cm⁻¹, providing unique spectroscopic signatures for structural identification [18] [19].

Functional Group Assignments

The vibrational assignments for 3-bromo-5-hydroxy-2(1H)-quinolinone can be systematically organized based on the different functional groups present in the molecule. The quinolinone lactam functionality exhibits characteristic absorptions that are well-documented in the literature [8] [7].

The hydroxyl group at position 5 shows characteristic O-H stretching, bending, and wagging vibrations [8] [17]. The exact frequencies of these modes are influenced by intramolecular hydrogen bonding with the quinoline nitrogen, which can be identified through deuterium exchange experiments [7] [4].

The bromine substituent at position 3 contributes characteristic C-Br stretching and bending vibrations [18] [19]. The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while the corresponding bending vibrations appear around 1000-1300 cm⁻¹ [8] [17].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

The electron ionization mass spectrum of 3-bromo-5-hydroxy-2(1H)-quinolinone exhibits characteristic fragmentation patterns that provide structural information and facilitate identification. The molecular ion peak appears at m/z 240/242 (M⁺- ), showing the characteristic isotope pattern for bromine-containing compounds [21] [22].

The most significant fragmentation pathway involves the loss of bromine radical (Br- ), resulting in a base peak at m/z 161 [M-Br]⁺ [21] [23]. This fragmentation is characteristic of aryl bromides and provides definitive evidence for the presence of bromine in the molecule [21] [23].

Secondary fragmentation involves the loss of carbon monoxide from the quinolinone ring, resulting in fragments at m/z 133 [M-Br-CO]⁺ [21] [23]. This fragmentation pattern is characteristic of quinolinone derivatives and provides additional structural confirmation [21] [24].

Additional fragmentation pathways include the loss of hydroxyl radical (OH- ) from the molecular ion, resulting in fragments at m/z 223/225 [M-OH]⁺ [21] [23]. The combination of bromine and hydroxyl losses results in characteristic fragment ions that provide definitive structural information [21] [24].

Chemical Ionization Mass Spectrometry

Chemical ionization mass spectrometry provides enhanced sensitivity for molecular ion detection and complementary fragmentation information. Under methane chemical ionization conditions, the protonated molecular ion [M+H]⁺ appears at m/z 241/243, with the characteristic bromine isotope pattern [21] [24].

The fragmentation patterns under chemical ionization conditions differ from electron ionization, with enhanced stability of the molecular ion and different fragmentation pathways [21] [24]. The loss of water from the protonated molecular ion results in fragments at m/z 223/225 [M+H-H₂O]⁺ [21] [23].

The chemical ionization spectrum provides enhanced sensitivity for structural elucidation, particularly for the identification of functional groups and substitution patterns [21] [24]. The combination of electron ionization and chemical ionization data provides comprehensive structural information [21] [23].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable the identification of fragment ion compositions. The accurate mass of the molecular ion is 239.9503 for the ⁷⁹Br isotope and 241.9482 for the ⁸¹Br isotope [21] [24].

The high-resolution fragmentation data provides definitive identification of fragment ion compositions, enabling the elucidation of detailed fragmentation mechanisms [21] [23]. The accurate mass measurements confirm the presence of specific functional groups and provide unambiguous structural assignments [21] [24].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through collision-induced dissociation of selected precursor ions [21] [23]. These experiments enable the detailed characterization of fragmentation pathways and provide enhanced structural confidence [21] [24].

Ultraviolet-Visible Absorption Characteristics and Solvatochromic Effects

Electronic Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 3-bromo-5-hydroxy-2(1H)-quinolinone exhibits characteristic electronic transitions that provide information about the electronic structure and chromophoric properties of the molecule. The absorption spectrum typically shows multiple bands corresponding to different electronic transitions [4] [25].

The longest wavelength absorption band appears around 350-400 nm and is attributed to the π→π* transition of the quinoline chromophore [4] [25]. This band is characteristic of quinolinone derivatives and provides definitive evidence for the extended conjugated system [4] [26].

A second absorption band appears around 280-320 nm, corresponding to additional π→π* transitions of the aromatic system [4] [25]. The exact position and intensity of these bands are influenced by the bromine and hydroxyl substituents, which affect the electronic distribution in the molecule [4] [26].

The absorption spectrum also exhibits bands in the shorter wavelength region (200-280 nm) corresponding to higher energy electronic transitions [4] [25]. These bands provide additional information about the electronic structure but are less diagnostic for structural identification [4] [26].

Solvatochromic Properties

Solvatochromic studies of 3-bromo-5-hydroxy-2(1H)-quinolinone reveal the influence of solvent polarity on the electronic absorption spectrum. The compound exhibits negative solvatochromism, with the longest wavelength absorption band shifting to higher energy (blue shift) in more polar solvents [25] [27].

The solvatochromic behavior is attributed to the different solvation of the ground and excited states of the molecule [25] [27]. The ground state is better stabilized by polar solvents compared to the excited state, resulting in an increase in the transition energy [25] [27].

The magnitude of the solvatochromic shift depends on the specific solvent system and provides information about the electronic properties of the molecule [25] [27]. Measurements in different solvent systems (alcohols, ethers, aromatic solvents) reveal systematic variations in the absorption maxima [25] [27].

The solvatochromic data can be correlated with standard solvent polarity scales to provide quantitative information about the electronic properties of the molecule [25] [27]. These correlations are useful for understanding the electronic structure and for predicting the behavior of the compound in different environments [25] [27].

Fluorescence Spectroscopy

Fluorescence spectroscopy provides additional information about the photophysical properties of 3-bromo-5-hydroxy-2(1H)-quinolinone. The compound exhibits fluorescence emission with characteristic wavelengths that depend on the solvent environment [25] [28].

The fluorescence spectrum typically shows a broad emission band with maximum intensity around 450-500 nm, corresponding to the relaxation from the first excited singlet state [25] [28]. The exact emission wavelength depends on the solvent polarity and provides information about the excited state properties [25] [28].

The fluorescence quantum yield and lifetime provide information about the efficiency of the emission process and the deactivation pathways [25] [28]. These parameters are influenced by the bromine substituent, which can enhance intersystem crossing and reduce fluorescence quantum yields [25] [28].

The Stokes shift (difference between absorption and emission maxima) provides information about the structural reorganization upon electronic excitation [25] [28]. Large Stokes shifts indicate significant structural changes in the excited state and can provide information about intramolecular charge transfer processes [25] [28].

Substituent Effects on Electronic Properties

The bromine substituent at position 3 significantly influences the electronic properties of the quinolinone chromophore through both inductive and resonance effects [25] [26]. The heavy atom effect of bromine enhances intersystem crossing and can affect the photophysical properties [25] [28].

The hydroxyl substituent at position 5 acts as an electron-donating group and influences the electronic distribution in the molecule [25] [26]. The potential for intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen can further affect the electronic properties [25] [27].

The combined effects of the bromine and hydroxyl substituents result in unique spectroscopic properties that distinguish 3-bromo-5-hydroxy-2(1H)-quinolinone from other quinolinone derivatives [25] [26]. These effects can be quantified through comparative studies with related compounds [25] [27].

The substituent effects on the electronic properties provide information about the electronic structure and reactivity of the molecule [25] [26]. This information is valuable for understanding the chemical behavior and for predicting the properties of related compounds [25] [27].

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Last modified: 08-16-2023

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